molecular formula C19H15ClO4 B5713775 7-[2-(4-chlorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one

7-[2-(4-chlorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one

Cat. No.: B5713775
M. Wt: 342.8 g/mol
InChI Key: KWURIDZBQSPUPK-UHFFFAOYSA-N
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Description

7-[2-(4-chlorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core structure substituted with a 4-chlorophenyl group and an oxoethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(4-chlorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde, 4,8-dimethyl-2H-chromen-2-one, and ethyl oxalyl chloride.

    Condensation Reaction: The 4-chlorobenzaldehyde undergoes a condensation reaction with ethyl oxalyl chloride in the presence of a base, such as pyridine, to form an intermediate compound.

    Cyclization: The intermediate compound is then subjected to cyclization under acidic conditions to form the chromen-2-one core structure.

    Substitution Reaction: The final step involves the substitution of the oxoethoxy group at the 7-position of the chromen-2-one core using appropriate reagents and conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of catalysts to enhance reaction rates and yields.

    Solvents: Selection of suitable solvents to facilitate the reactions.

    Temperature Control: Precise temperature control to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

7-[2-(4-chlorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens and nitrating agents.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

7-[2-(4-chlorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent.

    Material Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes.

    Biological Studies: It is used in research to understand its interactions with biological targets and pathways.

Mechanism of Action

The mechanism of action of 7-[2-(4-chlorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 7-[2-(4-chlorophenyl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one
  • 7-[2-(4-chlorophenyl)-2-oxoethoxy]-2H-chromen-2-one

Uniqueness

7-[2-(4-chlorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

7-[2-(4-chlorophenyl)-2-oxoethoxy]-4,8-dimethylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClO4/c1-11-9-18(22)24-19-12(2)17(8-7-15(11)19)23-10-16(21)13-3-5-14(20)6-4-13/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWURIDZBQSPUPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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